molecular formula C6H5N3OS B11916644 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one

7-Aminothieno[3,2-D]pyrimidin-4(3H)-one

Cat. No.: B11916644
M. Wt: 167.19 g/mol
InChI Key: QJVVOPXHWFEQPK-UHFFFAOYSA-N
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Description

7-Aminothieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions to form the desired thienopyrimidine core . Another approach includes the use of 2-aminothiophene-3-carbonitrile, which undergoes cyclization with formamide in the presence of a catalyst such as polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Aminothieno[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, showing cytotoxic effects against certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Aminothieno[3,2-D]pyrimidin-4(3H)-one stands out due to its unique fused ring system and the presence of an amino group, which enhances its reactivity and potential for derivatization. This compound’s versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable candidate for further research and development .

Biological Activity

7-Aminothieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as an antiplasmodial agent and in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure consists of a thieno[3,2-d]pyrimidin-4(3H)-one core with an amino group at the 7-position. Its synthesis often involves palladium-catalyzed cross-coupling reactions, which allow for modifications at various positions to enhance biological activity.

Antiplasmodial Activity

This compound has demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications at the 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold can improve both metabolic stability and cytotoxicity. For instance, compound 1g, which features a piperidine group at position 6, showed enhanced cytotoxicity and metabolic stability compared to other derivatives in the series .

Anticancer Activity

The compound exhibits promising anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies have shown that certain derivatives can inhibit cell proliferation effectively. For example, some synthesized compounds displayed IC50 values comparable to established chemotherapeutics like gefitinib. The mechanism of action appears to involve cell cycle arrest at the G1 phase in MCF-7 cells and G2 phase arrest in MDA-MB-231 cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold:

Position Substituent Effect
2Tert-butylamineImproved antiplasmodial activity
6PiperidineEnhanced cytotoxicity and metabolic stability
4Amino groupsCritical for maintaining biological activity

These findings suggest that specific modifications can significantly influence the compound's efficacy against malaria and cancer.

Case Studies

  • Antiplasmodial Efficacy : A study synthesized 33 new derivatives of this compound and evaluated their activity against P. falciparum. Compound 1g was identified as a promising candidate due to its improved metabolic stability and cytotoxic profile .
  • Cancer Cell Proliferation : In another investigation focusing on anticancer properties, several derivatives were tested against MCF-7 cells. Compounds exhibited varying degrees of cytotoxicity with some showing an IC50 lower than that of traditional chemotherapy agents .

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

7-amino-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,7H2,(H,8,9,10)

InChI Key

QJVVOPXHWFEQPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)N

Origin of Product

United States

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